![molecular formula C10H16N2 B182161 1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 112758-86-8](/img/structure/B182161.png)
1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a nitrogen-containing heterocyclic compound . It has an empirical formula of C10H16N2 and a molecular weight of 164.25 .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “this compound”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific example of a synthetic route is the one-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” derivatives, which involves the formation of a domino imine, intramolecular annulation, and then a "Ugi-azide reaction" .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The SMILES string representation of the molecule is CCCC1NCCn2cccc12 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, pyrrolopyrazine derivatives in general have been synthesized through various chemical reactions including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis
The empirical formula of “this compound” is C10H16N2 and its molecular weight is 164.25 .Scientific Research Applications
1-Propyl-THPP has been used in a variety of scientific research applications. It has been used as a model compound to study the structure-activity relationships of pyrrolopyrazine derivatives. Additionally, it has been used as a building block for the synthesis of other heterocyclic compounds. It has also been used as a ligand in metal-catalyzed reactions and as a substrate for the study of enzyme-catalyzed reactions.
Mechanism of Action
1-Propyl-THPP is believed to interact with biological systems through several different mechanisms. It is thought to act as an agonist at certain G-protein coupled receptors, and has been found to bind to the serotonin 5-HT2A receptor with a high affinity. Additionally, it has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects
1-Propyl-THPP has been found to have several biochemical and physiological effects in a variety of organisms. In rats, it has been found to reduce the levels of certain neurotransmitters, such as serotonin and dopamine, which may be responsible for its anxiolytic and antidepressant effects. Additionally, it has been found to have anticonvulsant, anti-inflammatory, and analgesic effects in mice.
Advantages and Limitations for Lab Experiments
1-Propyl-THPP has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is soluble in water, making it suitable for use in aqueous solutions. However, it is relatively unstable and may degrade over time, which can limit its usefulness in long-term experiments.
Future Directions
1-Propyl-THPP has potential applications in a variety of fields, including medicinal chemistry, pharmacology, and biochemistry. In the future, it may be used as a ligand in metal-catalyzed reactions or as a substrate for enzyme-catalyzed reactions. Additionally, its potential as a therapeutic agent for the treatment of neurological disorders, such as depression, anxiety, and epilepsy, should be explored. It may also be useful in the development of novel drugs for the treatment of cancer and other diseases. Finally, further research is needed to understand its mechanism of action and to identify its potential toxic effects.
Synthesis Methods
1-Propyl-THPP can be synthesized from commercially available starting materials, such as 1-propyl-1,2,3,4-tetrahydropyrrole and 1,2-diphenylpyrazine. The synthesis of 1-Propyl-THPP involves a series of steps, including reaction of the starting materials in a basic medium, followed by condensation, oxidation, and finally purification. The overall yield of 1-Propyl-THPP is typically in the range of 40-60%.
Properties
IUPAC Name |
1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-4-9-10-5-3-7-12(10)8-6-11-9/h3,5,7,9,11H,2,4,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCSSPLIMUPHPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=CC=CN2CCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

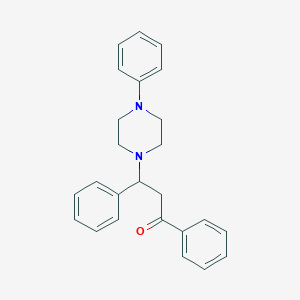
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)

![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)
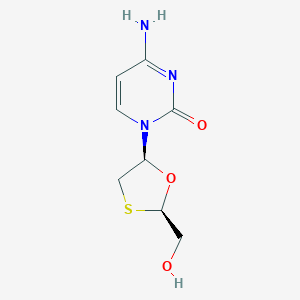
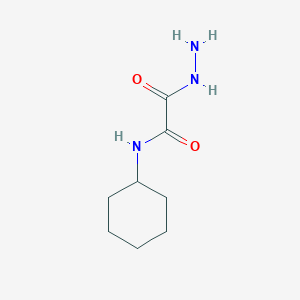
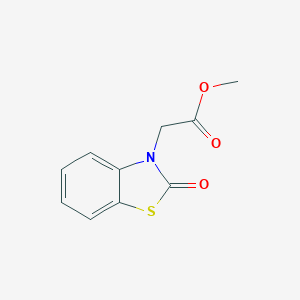

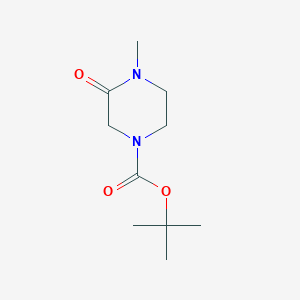

![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)


